3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide
Overview
Description
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide is a complex organic compound that features a furan ring substituted with a 2-chlorophenyl group and an acrylamide moiety substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 2-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 2-chlorophenyl group.
Formation of Acrylamide Moiety: The acrylamide moiety is synthesized separately through the reaction of aniline derivatives with acryloyl chloride.
Coupling Reaction: Finally, the furan derivative and the acrylamide derivative are coupled under suitable conditions, such as using a base like triethylamine, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(5-Phenylfuran-2-yl)-N-(4-methoxyphenyl)acrylamide: Lacks the 2-chlorophenyl substitution.
3-(5-(2-Bromophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide: Contains a bromine atom instead of chlorine.
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-hydroxyphenyl)acrylamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the 2-chlorophenyl group and the 4-methoxyphenyl group in 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide imparts unique chemical and biological properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from similar compounds.
Biological Activity
The compound 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H17ClN2O2
- IUPAC Name : this compound
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial properties, including:
- Antibacterial Activity : The compound has shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria.
- Antifungal Activity : It also exhibits antifungal properties, making it a candidate for further exploration in medicinal chemistry.
Antibacterial Activity
A study conducted on the antibacterial properties of related acrylamide derivatives indicated that compounds with similar structures exhibited varying degrees of effectiveness against bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial species:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Bacillus subtilis | 4.69 - 22.9 |
Salmonella typhi | 11.29 - 77.38 |
These results suggest that the presence of halogen substituents, such as chlorine in the phenyl ring, enhances antibacterial activity .
Antifungal Activity
In terms of antifungal efficacy, this compound has shown promising results against common fungal pathogens:
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 16.69 - 78.23 |
Fusarium oxysporum | 56.74 - 222.31 |
The antifungal activity appears to correlate with structural features, particularly the presence of electron-donating groups which may enhance interaction with fungal cell membranes .
Case Studies and Research Findings
Properties
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-24-15-8-6-14(7-9-15)22-20(23)13-11-16-10-12-19(25-16)17-4-2-3-5-18(17)21/h2-13H,1H3,(H,22,23)/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAYWHURRDNVOE-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853348-49-9 | |
Record name | 3-(5-(2-CHLOROPHENYL)-2-FURYL)-N-(4-METHOXYPHENYL)-2-PROPENAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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